Technical Guide: Chemical Properties and Applications of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Technical Guide: Chemical Properties and Applications of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is a deuterated analog of a chloroquinoline derivative. Stable isotope-labeled compounds, such as this one, are indispensable tools in pharmaceutical research and development. Their near-identical physicochemical properties to their non-labeled counterparts, combined with a distinct mass difference, make them ideal for use as internal standards in quantitative bioanalytical assays using mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, with a focus on its role in the analytical workflow for related therapeutic compounds like Chloroquine and Hydroxychloroquine.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 are summarized below. These properties are essential for its use in analytical method development and as a synthetic intermediate.
| Property | Value | Reference(s) |
| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 | [1][2] |
| Synonym | 4-(4'-Hydroxy-1'-methyl-3,4-butylamino-d4)-7-chloroquinoline | [1][3] |
| CAS Number | 1215752-28-5 | |
| Molecular Formula | C₁₄H₁₃D₄ClN₂O | [1] |
| Molecular Weight | 268.78 g/mol | [1] |
| Appearance | Neat | [1] |
| Primary Application | Intermediate in the synthesis of labeled Cletoquine and Chloroquine. | [1] |
Note: "Neat" indicates the substance is supplied in its pure form, without any solvent.
Experimental Protocols
General Synthesis of 4-Aminoquinoline Derivatives
Methodology:
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Reactant Mixture: 4,7-dichloroquinoline is reacted with an appropriate amine—in this case, a deuterated 4-amino-1-pentanol derivative.
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Reaction Conditions: The mixture is typically heated in a suitable solvent or neat (without solvent). For instance, a mixture of a 7-substituted-4-chloro-quinoline (1 equivalent) and the desired amine (2 equivalents) can be heated to 120–130 °C for several hours with continuous stirring.[4]
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Work-up: After cooling, the reaction mixture is dissolved in an organic solvent like dichloromethane.
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Purification: The organic solution is washed sequentially with an aqueous basic solution (e.g., 5% NaHCO₃), water, and brine.[4] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
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Final Precipitation: The final product is often precipitated from a non-polar solvent system (e.g., hexane:chloroform) to achieve higher purity.[4]
Core Applications and Methodologies
The primary application of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is as a precursor to, and an internal standard for, the quantification of drugs like hydroxychloroquine. Its utility in mass spectrometry-based bioanalysis is a cornerstone of pharmacokinetic and metabolic studies.
Use as an Internal Standard in LC-MS/MS Analysis
Methodology:
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Standard Preparation: A stock solution of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 (or a derivative like Hydroxychloroquine-d4) is prepared at a precise, known concentration in a suitable organic solvent (e.g., methanol).
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Sample Spiking: A small, exact volume of the internal standard stock solution is added to all samples (e.g., plasma, urine), calibration standards, and quality control samples before any processing.
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Sample Extraction: The biological samples are subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and other interfering matrix components.
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LC-MS/MS Analysis: The extracted samples are injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph separates the analyte (e.g., hydroxychloroquine) from its deuterated internal standard and other remaining matrix components. The mass spectrometer detects and quantifies both the analyte and the internal standard based on their unique mass-to-charge ratios.
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Quantification: The concentration of the analyte in the original sample is calculated from the ratio of the analyte's peak area to the internal standard's peak area. This ratio corrects for any variability in sample preparation, injection volume, and instrument response.
Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Biological Context: Mechanism of Action of Chloroquine/Hydroxychloroquine
Understanding the biological activity of the non-deuterated parent compounds is critical for appreciating the significance of their accurate quantification. Chloroquine and hydroxychloroquine exert their therapeutic effects through multiple mechanisms, primarily related to their accumulation in acidic intracellular compartments like lysosomes.[5]
Key Mechanisms:
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Lysosomal pH Increase: As weak bases, these drugs accumulate in lysosomes, raising the internal pH. This disrupts the function of acid-dependent enzymes, interfering with processes like antigen presentation and autophagy.[5][6]
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Inhibition of Toll-Like Receptors (TLRs): Hydroxychloroquine can inhibit the stimulation of endosomal TLRs, particularly TLR9.[7] TLRs are key components of the innate immune system that recognize microbial products and trigger inflammatory responses. By inhibiting TLR signaling, the drugs can dampen the production of inflammatory cytokines.
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Antimalarial Action: In the malaria parasite, the drugs interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[6][7] This leads to the buildup of toxic heme, killing the parasite.[7]
Caption: Simplified Signaling Pathway for Hydroxychloroquine's Immunomodulatory Effects.
Conclusion
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is a specialized chemical tool vital for advanced pharmaceutical analysis. Its role as an intermediate and, more importantly, as a precursor to internal standards for mass spectrometry, enables the precise and accurate quantification of clinically significant drugs like chloroquine and hydroxychloroquine. The robust methodologies facilitated by this deuterated compound are essential for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of safer and more effective medicines. This guide provides the core technical information required by researchers to effectively utilize this compound in a laboratory setting.
References
- 1. 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 [lgcstandards.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
